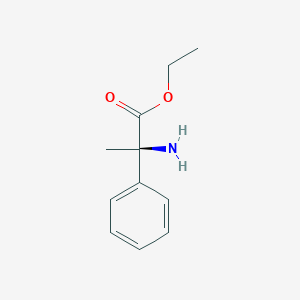

ethyl (2R)-2-amino-2-phenylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

5817-27-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-2-phenylpropanoate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3/t11-/m1/s1 |

InChI Key |

INIZIUDFZIBLPT-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)[C@@](C)(C1=CC=CC=C1)N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereocontrolled Synthesis of Ethyl 2r 2 Amino 2 Phenylpropanoate

Enantioselective Synthetic Approaches to Ethyl (2R)-2-amino-2-phenylpropanoate

Enantioselective methods aim to directly create the desired (R)-stereocenter from prochiral precursors, offering high atom economy and efficiency. These approaches typically rely on chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Methodologies applicable to the synthesis of this compound include organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A prominent strategy for synthesizing quaternary α-amino acids is asymmetric phase-transfer catalysis (PTC). nih.govresearchgate.net This method typically involves the alkylation of an N-protected alanine (B10760859) ester derivative under biphasic conditions. organic-chemistry.org

To synthesize the target compound, an ethyl N-(diphenylmethylene)alaninate substrate can be subjected to benzylation using a chiral phase-transfer catalyst, such as a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt. nih.govresearchgate.net The catalyst forms a chiral ion pair with the enolate of the alanine derivative, guiding the electrophile (benzyl bromide) to attack from a specific face, thereby establishing the (R)-configuration at the α-carbon. organic-chemistry.org Maruoka and O'Donnell have developed highly effective catalysts for such alkylations. nih.govorganic-chemistry.org High enantioselectivities, often exceeding 90% ee, have been reported for the synthesis of related quaternary amino esters using this approach. nih.gov

Table 1: Representative Organocatalytic Phase-Transfer Alkylation

| Substrate | Electrophile | Catalyst Type | Typical Yield | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ethyl N-(diphenylmethylene)alaninate | Benzyl Bromide | Cinchona Alkaloid-Derived Quaternary Ammonium Salt | High | Up to 93% |

Transition metal catalysis offers highly efficient routes to chiral amino acids. Asymmetric hydrogenation of a suitable prochiral olefin is one of the most effective methods. For the synthesis of this compound, the key precursor would be ethyl (Z)-2-(acetylamino)-3-phenylbut-2-enoate.

This dehydroamino acid ester can be hydrogenated using a chiral rhodium or ruthenium catalyst. scilit.com Complexes of these metals with chiral bisphosphine ligands, such as DuanPhos, have demonstrated excellent enantioselectivity (up to 99% ee) and high yields in the hydrogenation of related α-dehydroamino acid esters. scilit.comnih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen across the double bond, leading to the formation of the desired (R)-stereocenter. nih.gov Nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters has also emerged as a powerful method for producing chiral α-amino acid derivatives. nih.gov

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System (Example) | Product Configuration | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ethyl (Z)-2-(acetylamino)-3-phenylbut-2-enoate | [Rh(COD)₂]BF₄ / Chiral Bisphosphine Ligand (e.g., DuanPhos) | (R) | >95% |

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. For the preparation of this compound, an effective strategy is the enzymatic kinetic resolution of the corresponding racemic ester. almacgroup.com

In this process, a racemic mixture of ethyl 2-amino-2-phenylpropanoate is treated with a hydrolase, such as a lipase (B570770) from Candida antarctica (CalA or CalB) or Pseudomonas cepacia. kuleuven.be The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-ester) into the corresponding carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric purity. researchgate.net This method can achieve high enantiomeric excess (>95% ee) for the remaining ester at approximately 50% conversion. researchgate.net

To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This chemoenzymatic process combines the enzymatic resolution with an in-situ racemization of the faster-reacting enantiomer, potentially allowing for a theoretical yield of up to 100% of the desired enantiopure product. kuleuven.benih.gov

Table 3: Biocatalytic Kinetic Resolution of Racemic Ethyl 2-amino-2-phenylpropanoate

| Enzyme (Biocatalyst) | Reaction Type | Selectively Reacted Enantiomer | Recovered Product | Typical ee of Product |

|---|---|---|---|---|

| Candida antarctica Lipase B (CalB) | Hydrolysis | (S)-Ester | (R)-Ester | >95% |

The chiral pool approach utilizes readily available, enantiopure natural products as starting materials. wikipedia.org Naturally occurring α-amino acids such as L-alanine or (R)-phenylglycine are suitable starting points for synthesizing this compound. researchgate.netuh.edu

A plausible synthetic route could start from L-alanine. The strategy would involve protecting the amino and carboxyl groups, followed by α-arylation. The key step is the introduction of the phenyl group at the α-position. This can be challenging and may require conversion to a derivative that facilitates stereocontrolled arylation. While direct examples for the target molecule are scarce, methodologies involving the rearrangement of urea (B33335) derivatives derived from alanine have been used to create α-methyl phenylglycine, demonstrating the feasibility of this approach. nih.gov The stereochemistry of the starting amino acid directs the configuration of the final quaternary center.

Diastereoselective synthesis involves temporarily attaching a chiral auxiliary to a prochiral substrate. wikipedia.org This auxiliary directs a subsequent stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. york.ac.uk This is a robust and reliable method for constructing quaternary stereocenters.

For the synthesis of this compound, a common strategy is the alkylation of a glycine (B1666218) or alanine enolate equivalent attached to a chiral auxiliary. Evans' oxazolidinones and pseudoephedrine amides are highly effective auxiliaries for this purpose. nih.govwikipedia.org For example, an N-acyl oxazolidinone derived from alanine can be deprotonated to form a chiral enolate. This enolate then reacts with an electrophilic phenyl source (e.g., via arylation) in a highly diastereoselective manner, controlled by the steric bulk of the auxiliary. wikipedia.org Subsequent cleavage of the auxiliary, followed by esterification, affords the target compound. A similar strategy using (R,R)-pseudoephedrine as a chiral auxiliary has been successfully employed in the synthesis of α-methyl phenylglycine derivatives. nih.govbris.ac.uk

Another powerful method is the asymmetric Strecker synthesis using a chiral amine like (R)-phenylglycine amide as the auxiliary. acs.orgnih.gov

Table 4: Chiral Auxiliary-Mediated Diastereoselective Synthesis

| Chiral Auxiliary | Substrate Precursor | Key Reaction | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans' Oxazolidinone | N-Alanyl Oxazolidinone | Enolate Phenylation | >95:5 |

| (R,R)-Pseudoephedrine | Alaninamide | Enolate Benzylation/Arylation | >95:5 |

| (R)-Phenylglycine amide | Ketone/Aldehyde | Strecker Reaction | >99:1 |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantiomer Enrichment

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. For α-amino esters, enzymatic kinetic resolution, often utilizing lipases, is a prevalent approach. While specific studies on the kinetic resolution of ethyl 2-amino-2-phenylpropanoate are not extensively documented, research on analogous compounds provides insight into the potential of this technique. For instance, the enzymatic kinetic resolution of various 3-aryl alkanoic acid esters has been successfully demonstrated using a range of hydrolases. These studies highlight the influence of steric and electronic factors on the efficiency and enantioselectivity of the biocatalytic transformation.

Dynamic kinetic resolution (DKR) offers a significant advantage over conventional kinetic resolution by enabling the in situ racemization of the faster-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. A typical DKR process combines an enantioselective catalyst for the resolution step with a racemization catalyst. Chemoenzymatic DKR, which pairs an enzyme with a metal catalyst, has proven effective for various amino esters. For example, the DKR of β-amino esters has been achieved using a lipase for the resolution and a palladium catalyst for the racemization. The successful application of DKR to structurally similar compounds, such as 2-phenylpropanal (B145474) derivatives, further underscores its potential for the synthesis of enantiopure α-amino esters like this compound. elsevierpure.comresearchgate.netnih.govkuleuven.beprinceton.eduelsevierpure.com

Development of Racemic Synthesis Routes and Subsequent Chiral Resolution

A common approach to obtaining a single enantiomer is through the synthesis of a racemic mixture, followed by chiral resolution. The racemic synthesis of ethyl 2-amino-2-phenylpropanoate can be achieved through various established methods for α-amino acid ester synthesis. One plausible route involves the Strecker synthesis, starting from acetophenone, followed by hydrolysis and esterification. Alternatively, methods such as the Bucherer-Bergs reaction or the alkylation of a glycine enolate equivalent could be employed to generate the racemic α-amino acid, which is then esterified. biosynth.commdpi.comresearchgate.net

Classical Resolution Methodologies

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods offer a powerful alternative for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly effective technique for both analytical and preparative-scale separations of chiral compounds, including α-amino acid analogues. mdpi.comnih.govnih.govmst.edu Various types of CSPs are available, with polysaccharide-based and macrocyclic antibiotic-based columns being commonly used for the resolution of amino acid derivatives. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. For instance, the Chirobiotic T column, which utilizes the teicoplanin aglycone as the chiral selector, has been shown to be effective in separating a wide range of α-methyl-substituted phenylalanine analogues. nih.gov The development of a specific HPLC method for the separation of ethyl 2-amino-2-phenylpropanoate enantiomers would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution. nih.govmst.edu

Innovations in Sustainable Synthesis

The growing emphasis on environmentally benign chemical processes has spurred the development of sustainable synthetic methodologies. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Green Chemistry Principles Applied to this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical syntheses. yale.edunih.govresearchgate.netresearchgate.net In the context of this compound synthesis, several of these principles can be applied. The use of enzymatic resolutions, as discussed in section 2.1.4, aligns with the principle of using catalysis over stoichiometric reagents. Biocatalysis often proceeds under mild conditions (ambient temperature and pressure, neutral pH), thus reducing energy consumption. Furthermore, the use of water or green solvents in these enzymatic reactions can replace hazardous organic solvents. Atom economy, another key principle, can be maximized by employing synthetic routes that incorporate the majority of the starting materials into the final product. For instance, asymmetric catalytic methods that directly generate the desired enantiomer would have a higher atom economy than resolution processes, which theoretically discard 50% of the racemic starting material.

Continuous Flow and Microreactor Technologies for Enhanced Synthesis Efficiency

Continuous flow chemistry and microreactor technologies have emerged as powerful tools for improving the efficiency, safety, and scalability of chemical syntheses. uc.pt These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. For the synthesis of this compound, continuous flow systems could be implemented for both the racemic synthesis and the resolution steps. For example, a packed-bed reactor containing an immobilized enzyme could be used for a continuous enzymatic kinetic resolution of the racemic ester. This approach allows for easy separation of the product from the catalyst, catalyst recycling, and straightforward scaling up of the process. While the application of these technologies to the synthesis of this specific compound is not yet reported, the successful use of flow chemistry for the synthesis of other amino acid derivatives suggests its significant potential. rsc.orgrsc.org

Chemical Reactivity and Functional Transformations of Ethyl 2r 2 Amino 2 Phenylpropanoate

Reactions Involving the Primary Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile and a base, allowing it to participate in a wide range of chemical reactions. Selective transformation of this group is often the first step in multi-step syntheses involving this compound.

To prevent unwanted side reactions at the nucleophilic amino group during transformations elsewhere in the molecule, a common strategy is the introduction of a temporary protecting group. The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are among the most widely used for protecting amino functions in amino acid esters. researchgate.netresearchgate.net

The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). researchgate.netreddit.com

The Fmoc group, conversely, is stable to acidic conditions but is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). This orthogonal stability compared to the Boc group allows for selective deprotection strategies in complex syntheses.

Table 1: Common N-Protection and Deprotection Strategies

| Protecting Group | Protection Reagent | Typical Cleavage Conditions |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA in DCM, HCl in dioxane) reddit.com |

| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF) |

The primary amino group of ethyl (2R)-2-amino-2-phenylpropanoate can act as a nucleophile, attacking an activated carboxyl group to form an amide bond. This reaction is fundamental to the synthesis of peptides and other amide-containing molecules. nih.govnih.gov Direct reaction with a carboxylic acid is generally inefficient and requires activation of the carboxyl group.

Commonly used coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization. nih.gov The process involves the activation of a carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amino group of the ester to form the new peptide linkage. nih.gov

The nitrogen atom can be alkylated through various methods. Direct alkylation with alkyl halides can be performed, but it often leads to a mixture of mono- and di-alkylated products, and overalkylation to form quaternary ammonium (B1175870) salts is possible.

A more controlled and widely used method for N-alkylation is reductive amination. researchgate.netorganic-chemistry.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). researchgate.net This method is highly efficient for forming C-N bonds under mild conditions. researchgate.netorganic-chemistry.org

N-acylation is readily achieved by reacting the amino group with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction yields stable N-acyl derivatives.

Similarly, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. Sulfonamides are generally very stable compounds and the sulfonamide nitrogen is significantly less nucleophilic and basic than the parent amine.

Transformations at the Ester Moiety

The ethyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution.

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. mdpi.com This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide, sodium ethoxide). mdpi.com

The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used as the solvent. mdpi.com This allows for the synthesis of a variety of different esters of (2R)-2-amino-2-phenylpropanoic acid, which may be desirable to modify the physical properties of the compound or for subsequent synthetic steps.

Table 2: Example Transesterification Reactions

| Reactant Alcohol | Catalyst Type | Potential Product |

|---|---|---|

| Methanol | Acid or Base | Mthis compound |

| Isopropanol (B130326) | Acid or Base | Isopropyl (2R)-2-amino-2-phenylpropanoate |

| Benzyl alcohol | Acid or Base | Benzyl (2R)-2-amino-2-phenylpropanoate |

| tert-Butanol | Acid | tert-Butyl (2R)-2-amino-2-phenylpropanoate |

Hydrolysis to the Corresponding Carboxylic Acid

The ester functionality of this compound is susceptible to hydrolysis, yielding the corresponding carboxylic acid, (2R)-2-amino-2-phenylpropanoic acid. This transformation can be achieved under both acidic and basic conditions, or through enzymatic catalysis, with the reaction conditions influencing the rate and potential for side reactions, such as racemization.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium, the ester undergoes hydrolysis. The reaction mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-Mediated Hydrolysis (Saponification): Alternatively, saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution effectively cleaves the ester bond. This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. Base-catalyzed hydrolysis of α-amino esters can be significantly faster than that of their non-aminated counterparts.

Enzymatic Hydrolysis: Lipases are enzymes capable of catalyzing the stereoselective hydrolysis of esters. This method is particularly valuable when maintaining the stereochemical integrity of the chiral center is crucial. The choice of enzyme and reaction conditions, such as pH and temperature, can be optimized to achieve high enantioselectivity and yield.

A summary of typical hydrolysis conditions is presented in Table 3.2.2.

Table 3.2.2: Representative Conditions for the Hydrolysis of this compound

| Method | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Acid-Catalyzed | Dilute HCl or H₂SO₄, heat | (2R)-2-amino-2-phenylpropanoic acid hydrochloride | Risk of racemization under harsh conditions. |

| Base-Mediated | NaOH or KOH in H₂O/EtOH, room temperature to reflux | Sodium (2R)-2-amino-2-phenylpropanoate | Requires subsequent acidification to isolate the free acid. Potential for racemization. |

| Enzymatic | Lipase (B570770) (e.g., from Candida antarctica), aqueous buffer, controlled pH and temperature | (2R)-2-amino-2-phenylpropanoic acid | High stereoselectivity, mild conditions. |

Reduction to α-Amino Alcohols

The ester group of this compound can be reduced to a primary alcohol, affording the corresponding α-amino alcohol, (2R)-2-amino-2-phenylpropan-1-ol. This transformation is typically accomplished using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under specific conditions.

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex to the carbonyl carbon of the ester. Subsequent workup with water and/or acid is necessary to hydrolyze the intermediate aluminum alkoxide complex and protonate the resulting alcohol.

Reduction with Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can also be used to reduce esters, often in the presence of an activating agent or at elevated temperatures. For instance, the combination of NaBH₄ with a Lewis acid or its use in a protic solvent like ethanol (B145695) can enhance its reducing power sufficiently to convert the ester to the alcohol.

The choice of reducing agent and reaction conditions is critical to ensure complete reduction while minimizing side reactions. These α-amino alcohols are valuable chiral building blocks in organic synthesis.

Illustrative reduction conditions are detailed in Table 3.2.3.

Table 3.2.3: Conditions for the Reduction of this compound to (2R)-2-amino-2-phenylpropan-1-ol

| Reducing Agent | Solvent | Typical Conditions | Product | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temperature, followed by aqueous workup | (2R)-2-amino-2-phenylpropan-1-ol | Highly reactive, requires anhydrous conditions. |

| Sodium Borohydride (NaBH₄) / Lewis Acid | THF or Dioxane | Room temperature to reflux | (2R)-2-amino-2-phenylpropan-1-ol | Enhanced reactivity compared to NaBH₄ alone. |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol | Reflux | (2R)-2-amino-2-phenylpropan-1-ol | Slower reaction rates compared to LiAlH₄. |

Modifications of the Phenyl Substituent

Electrophilic Aromatic Substitution Reactions (if applicable)

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the para position of an N-protected derivative, due to steric hindrance at the ortho positions. Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would be expected to yield the corresponding para-halo derivative.

Palladium-Catalyzed Cross-Coupling Reactions at Substituted Phenyl Rings (if derivatized)

Should the phenyl ring of this compound be derivatized with a halide (e.g., Br, I) or a triflate group, it becomes a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: A para-bromo or para-iodo derivative of the parent compound could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Reaction: The Heck reaction would involve the coupling of a halo-derivatized phenyl ring with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This would result in the formation of a new carbon-carbon bond at the site of the halogen, with the introduction of a substituted vinyl group.

Sonogashira Coupling: A Sonogashira coupling could be employed to couple a halo-derivatized phenyl ring with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction would introduce an alkynyl substituent onto the phenyl ring.

A summary of potential palladium-catalyzed cross-coupling reactions on a derivatized phenyl ring is provided in Table 3.3.2.

Table 3.3.2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Derivatized Phenyl Ring of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck Reaction | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N) | Substituted styrene (B11656) derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Arylalkyne derivative |

Stereochemical Stability and Racemization Studies

Investigation of Factors Influencing Stereolability

The stereochemical stability of the chiral center at the α-carbon in this compound is a critical consideration, particularly during chemical transformations. Racemization, the process of converting a chiral compound into a mixture of equal amounts of both enantiomers, can occur under certain conditions. The primary mechanism for the racemization of α-amino acids and their esters involves the deprotonation of the α-carbon to form a planar enolate or a related achiral intermediate, followed by non-stereospecific reprotonation.

Effect of pH: Both acidic and basic conditions can promote racemization. In basic media, a strong base can directly abstract the α-proton. In acidic media, racemization can be facilitated through the formation of an enol intermediate.

Influence of Carbonyl Compounds: The presence of aldehydes and ketones can accelerate the racemization of α-amino acid esters. This is often attributed to the formation of a Schiff base (imine) intermediate, which can tautomerize to an enamine, an achiral species. Subsequent hydrolysis of the enamine can lead to the formation of the racemic amino ester.

Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of racemization.

Research has shown that the rate of racemization is dependent on the structure of the amino acid, the solvent, and the specific catalytic species present. For α,α-disubstituted amino esters like this compound, the presence of the additional alkyl group at the α-carbon can influence the rate of racemization compared to α-hydrogen analogs.

Factors influencing the stereochemical stability are summarized in Table 3.4.1.

Table 3.4.1: Factors Influencing the Racemization of this compound

| Factor | Effect on Stereochemical Stability | Mechanism |

|---|---|---|

| Basic Conditions | Decreased stability (promotes racemization) | Direct α-proton abstraction to form a planar enolate intermediate. |

| Acidic Conditions | Decreased stability (promotes racemization) | Formation of a planar enol intermediate. |

| Presence of Aldehydes/Ketones | Significantly decreased stability | Formation of a Schiff base, which tautomerizes to an achiral enamine. |

| Elevated Temperature | Decreased stability | Provides the activation energy for proton abstraction and subsequent reprotonation. |

Mechanistic Probes of Racemization Pathways under Various Conditions

The stereochemical integrity of chiral α-amino acids and their derivatives is of paramount importance, particularly in the synthesis of peptides and pharmaceuticals where specific stereoisomers are required for biological activity. This compound, an α,α-disubstituted amino acid ester, exhibits notable configurational stability. Understanding the mechanistic pathways of racemization, or the lack thereof, under various conditions is crucial for its application in synthesis.

The primary mechanism for racemization in α-monosubstituted α-amino acids involves the removal of the acidic α-proton by a base to form a planar enolate intermediate. rsc.org Reprotonation of this achiral intermediate can occur from either face, leading to a loss of stereochemical information. Phenylglycine and its esters are particularly susceptible to this base-catalyzed racemization. The phenyl group stabilizes the negative charge of the carbanion/enolate intermediate through resonance, thereby increasing the acidity of the α-proton and accelerating the rate of racemization. rsc.org

However, in the case of this compound, the α-carbon is disubstituted with both a methyl and a phenyl group, meaning there is no α-proton to be abstracted. This structural feature fundamentally inhibits the common enolization pathway for racemization, rendering the compound highly resistant to racemization under typical basic conditions encountered in peptide synthesis. nih.gov While direct α-deprotonation is disfavored, alternative, more forcing conditions could potentially lead to racemization, although these are generally not encountered in standard synthetic protocols.

Investigations into the racemization of α-amino acid esters have explored various conditions that could potentially compromise stereochemical integrity. These studies, while often focused on α-monosubstituted analogs, provide a framework for understanding the stability of this compound.

Influence of Reaction Conditions on Stereochemical Stability

While this compound is inherently stable to racemization, the following table outlines the general effects of various conditions on the racemization of related α-amino acid esters, providing a context for the stability of the target compound.

| Condition | Effect on Racemization of α-Monosubstituted Phenylglycine Esters | Probable Effect on this compound | Mechanistic Rationale |

|---|---|---|---|

| Strong Base | Significant racemization | Negligible racemization | Absence of an acidic α-proton prevents the formation of a planar enolate intermediate. nih.gov |

| Elevated Temperature | Increased rate of racemization | Minimal effect under neutral or mildly acidic/basic conditions | While higher temperatures can overcome activation barriers, the lack of a low-energy racemization pathway limits its effect. |

| Acid Catalysis (e.g., strong acid, heat) | Possible, but generally slower than base-catalyzed racemization | Very slow to negligible racemization | Racemization would require a high-energy pathway, possibly involving transient protonation and deprotonation of the α-carbon, which is sterically hindered and electronically unfavorable. |

| Presence of Aldehydes (e.g., salicylaldehyde) | Catalyzes racemization via Schiff base formation | Potential for very slow racemization under specific conditions | Formation of a Schiff base with the amino group could potentially facilitate tautomerization, though this is less likely without an α-proton. lookchem.comresearchgate.net |

| Metal Ion Catalysis (e.g., Cu(II)) | Can promote racemization through chelation | Unlikely to induce racemization | Chelation might activate other reaction pathways but is unlikely to facilitate α-carbon deprotonation in this sterically hindered system. |

Computational Studies

Computational studies on the racemization of amino acids support the high stereochemical stability of α,α-disubstituted analogs. The energy barrier for the removal of a methyl proton or for other potential rearrangement pathways that could lead to a loss of stereochemistry is significantly higher than that for the abstraction of an α-proton in monosubstituted amino acids. researchgate.net For this compound, any potential intermediate that would lead to racemization would be energetically highly unfavorable.

Applications of Ethyl 2r 2 Amino 2 Phenylpropanoate As a Chiral Building Block in Advanced Organic Synthesis

Role in the Asymmetric Synthesis of Complex Organic Molecules

Asymmetric synthesis relies on the use of chiral elements to control the formation of new stereocenters. ankara.edu.tr Chiral building blocks, such as ethyl (2R)-2-amino-2-phenylpropanoate, are enantiomerically pure compounds that are incorporated into a synthetic sequence, transferring their inherent chirality to the target molecule. ankara.edu.tr The quaternary stereocenter of this compound serves as a robust chiral template, directing the stereoselective formation of subsequent stereocenters.

In practice, the compound can be used as a chiral auxiliary. A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct a stereoselective reaction. ankara.edu.trresearchgate.net After the desired chiral center is created, the auxiliary is removed. The steric bulk of the phenyl and methyl groups at the α-position of this compound can effectively shield one face of a reactive intermediate derived from it, forcing an incoming reagent to attack from the less hindered face. This strategy leads to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions on derivatives of the amino acid. researchgate.net

The general principle of using an amino acid-derived chiral auxiliary is outlined in the table below.

| Step | Description | Outcome |

| 1. Attachment | An achiral molecule (substrate) is covalently bonded to the chiral auxiliary, this compound. | A new, diastereomeric molecule is formed. |

| 2. Stereoselective Reaction | The conjugate undergoes a reaction (e.g., enolate alkylation). The auxiliary's stereocenter directs the approach of the reagent. | A new stereocenter is formed with high diastereoselectivity. |

| 3. Cleavage | The chiral auxiliary is removed from the product molecule. | The desired enantiomerically enriched product is released. |

| 4. Recovery | The chiral auxiliary can often be recovered for reuse. | Improves the overall efficiency of the synthesis. |

While specific total syntheses of complex natural products starting directly from this compound are not extensively documented in readily available literature, its derivatives are employed in methodologies that create other valuable chiral molecules. For instance, catalytic asymmetric methods are often used to synthesize a variety of non-natural α-amino acid esters, highlighting the importance of this structural class in medicinal and materials chemistry. nih.govacs.orgnih.govnih.gov

Utilization in the Construction of Peptides and Peptidomimetics

The incorporation of non-natural amino acids into peptides is a key strategy for creating peptidomimetics with tailored structures and properties. This compound is an α,α-disubstituted amino acid ester, specifically an α-methylated amino acid derivative. The presence of the methyl group on the α-carbon significantly restricts the conformational freedom of the peptide backbone. nih.gov

When integrated into a peptide chain, α-methylated residues are known to be potent inducers of helical secondary structures. nih.gov This is because the steric hindrance from the α-methyl group limits the accessible values for the Ramachandran angles (φ and ψ), favoring conformations that lead to α-helices or 3₁₀-helices. The phenyl group further enhances this effect due to its size. This conformational constraint is a powerful tool for designing peptides with stable, predictable three-dimensional shapes.

Key Impacts of Incorporating (2R)-2-amino-2-phenylpropanoic acid into Peptides:

Conformational Rigidity: The quaternary α-carbon restricts bond rotation, leading to a more rigid peptide backbone.

Secondary Structure Promotion: It strongly promotes the formation of helical structures (α-helices, 3₁₀-helices).

Proteolytic Stability: The steric bulk of the α-substituents can shield the adjacent peptide bonds from enzymatic cleavage by proteases, a common issue with peptide-based therapeutics. mdpi.comnih.gov

The synthesis of peptides containing such hindered amino acids can be challenging but is achievable using standard solid-phase or solution-phase peptide synthesis methodologies with appropriate coupling reagents designed to overcome steric hindrance. nih.govmdpi.com

Precursor in the Synthesis of Diverse Chiral Scaffolds and Intermediates

The functional groups of this compound—the amine, the ester, and the phenyl ring—can be chemically modified to generate a wide array of other chiral molecules. This versatility makes it a valuable precursor for various chiral scaffolds.

A prominent application is in the synthesis of chiral 2-oxazolines. researchgate.netmdpi.com Chiral oxazolines are important heterocyclic compounds that serve as valuable intermediates and are frequently used as ligands in asymmetric catalysis. researchgate.netnih.gov The synthesis typically involves a two-step process:

Reduction: The ethyl ester group of this compound is reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, (2R)-2-amino-2-phenylpropan-1-ol.

Cyclization: This amino alcohol is then reacted with a carboxylic acid derivative (such as an acid chloride or nitrile) or an aldehyde to form the oxazoline (B21484) ring through cyclization. mdpi.comnih.gov

The stereochemistry at the C2 position of the amino alcohol is retained during this process, resulting in an enantiomerically pure oxazoline with a stereocenter at the C4 position. These oxazoline scaffolds can be further elaborated into more complex structures for various applications in organic synthesis. researchgate.netmdpi.com

| Starting Material | Key Transformation(s) | Resulting Chiral Scaffold | Potential Application |

| This compound | 1. Ester Reduction (e.g., with LiAlH₄) 2. Cyclization with a carboxylic acid derivative | (4R)-4-methyl-4-phenyl-2-substituted-oxazoline | Chiral Ligand, Synthetic Intermediate |

| This compound | 1. N-protection 2. Ring-closing reactions involving the phenyl group | Chiral Nitrogen Heterocycles (e.g., substituted indoles or quinolines after further steps) | Pharmaceutical Scaffolds |

Development of Novel Chiral Ligands and Catalysts Derived from the Compound

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can coordinate to a metal center and create a chiral environment for a chemical reaction. nih.gov Amino acids and their esters are excellent starting materials for ligand synthesis due to their ready availability in enantiopure form.

This compound can be converted into valuable chiral phosphine (B1218219) ligands. rsc.org These are typically prepared by reacting the primary amino group with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (PPh₂Cl), in the presence of a base. This reaction yields an N-phosphinoamino acid ester. rsc.org

The resulting compound, ethyl (2R)-2-(diphenylphosphino)amino-2-phenylpropanoate, can function as a P-monodentate ligand. The phosphorus atom, with its lone pair of electrons, can coordinate to various transition metals like rhodium, palladium, or platinum. rsc.org The chirality of the ligand, originating from the amino acid backbone, can influence the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenation or cross-coupling reactions. sigmaaldrich.com

Example of Ligand Synthesis and Application:

| Precursor | Reagent | Ligand Type | Metal Complex Example | Catalyzed Reaction Example |

| This compound | Chlorodiphenylphosphine (PPh₂Cl) | N-Phosphinoamino acid ester (P-ligand) | [RhCl(COD)(P-ligand)] | Asymmetric Hydrogenation |

| This compound | N/A (used to derive an oxazoline) | PHOX-type ligand (after further steps to add a phosphine group) | [Ir(ligand)(COD)]⁺ PF₆⁻ | Asymmetric Hydrogenation |

The modular nature of this synthesis allows for the tuning of the ligand's electronic and steric properties by modifying the phosphine group or the amino acid ester itself, enabling the optimization of catalysts for specific reactions.

Integration into Multicomponent Reaction Sequences for Complex Molecule Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govrsc.orgscielo.org.mx This approach is highly efficient and allows for the rapid generation of molecular complexity. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in this area. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov

This compound is an ideal candidate for integration into these reaction sequences.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a dipeptide-like structure. nih.govnih.gov this compound can serve as the chiral amine component. The reaction proceeds with the formation of a new stereocenter, and the inherent chirality of the amino ester can induce diastereoselectivity in the product. This provides a direct route to complex, chiral peptidomimetics. mdpi.com

Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the ester cannot be used directly, this compound can first be hydrolyzed to the corresponding carboxylic acid, (2R)-2-amino-2-phenylpropanoic acid. This chiral carboxylic acid can then be used as a component in the Passerini reaction, embedding its chiral scaffold into the product. nih.gov

The table below summarizes the potential roles of the compound in these MCRs.

| Multicomponent Reaction | Role of this compound | Reactants | Product Type |

| Ugi Reaction | Chiral Amine Component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide, this compound | Chiral α-acylamino amide |

| Passerini Reaction | Chiral Carboxylic Acid Component (after hydrolysis) | Aldehyde/Ketone, Isocyanide, (2R)-2-amino-2-phenylpropanoic acid | Chiral α-acyloxy amide |

The use of this chiral building block in MCRs allows for the creation of diverse libraries of complex chiral molecules from simple starting materials in a highly convergent and atom-economical fashion. nih.govresearchgate.net

Analytical and Spectroscopic Methodologies for Research Characterization and Validation

Determination of Enantiomeric Excess and Optical Purity

The accurate determination of enantiomeric excess (ee) is paramount in the synthesis and application of chiral compounds. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Various analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess of chiral compounds like ethyl (2R)-2-amino-2-phenylpropanoate. yakhak.org The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Method development for α-amino acid esters often involves screening various polysaccharide-based CSPs. Columns such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H have demonstrated superior performance for the resolution of α-amino acid ethyl esters. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which collectively contribute to chiral recognition. yakhak.org

Optimization of the separation requires a systematic evaluation of the mobile phase composition. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, such as isopropanol (B130326) or ethanol (B145695). The concentration of the alcohol modifier is a critical parameter that influences both retention time and resolution; adjusting its percentage is a key step in method optimization. For compounds like this compound, derivatization of the amino group with a chromophore-containing reagent like 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) can be employed to enhance UV or fluorescence detection, thereby improving sensitivity. yakhak.org

An alternative approach is Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography that often provides faster and higher-resolution separations than traditional HPLC. A method for the closely related phenylalanine methyl esters has been developed using a CHIRALPAK® ID column with a mobile phase of supercritical CO₂ and methanol, demonstrating the potential of this technique for high-throughput analysis.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution | Baseline separation of (R) and (S) enantiomers |

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. For amino acid esters such as this compound, direct analysis by GC is challenging due to their low volatility and polar nature. Therefore, a derivatization step is essential to convert the analyte into a more volatile and less polar form suitable for GC analysis. sigmaaldrich.com

A common two-step derivatization procedure involves:

Esterification: The carboxyl group is typically protected, for instance, by reaction with an alcohol under acidic conditions. Since the target compound is already an ethyl ester, this step may not be necessary unless a different ester is desired for analytical purposes.

Acylation: The primary amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. This step blocks the polar N-H group, reducing peak tailing and improving chromatographic performance. sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups (e.g., Astec CHIRALDEX® G-TA), are widely used for this purpose. sigmaaldrich.com The chiral cavities of the cyclodextrin (B1172386) molecules provide the stereospecific interactions necessary for enantiomeric discrimination. Method optimization involves adjusting the temperature program of the GC oven, as selectivity in chiral GC is often temperature-dependent. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents or Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess without chromatographic separation. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (CLSR), the enantiomers form transient diastereomeric complexes. semmelweis.huunipi.it These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals for each enantiomer in the NMR spectrum. semmelweis.hu

For amino acid derivatives, CSAs derived from natural products or synthetic chiral scaffolds are often effective. rsc.orgnih.gov The interaction between the CSA and the analyte enantiomers is typically based on non-covalent forces like hydrogen bonding or π-stacking. The chemical shift difference (Δδ) between the signals of the two enantiomers allows for direct integration to calculate the enantiomeric ratio. researchgate.net To enhance these interactions and achieve better signal separation, the analyte itself can be derivatized, for example, by converting the amino group into a 3,5-dinitrobenzoyl amide. unipi.it

CLSRs, such as complexes of europium or praseodymium with chiral ligands, function by inducing large chemical shifts in the analyte's spectrum. The magnitude of the induced shift can be different for the two enantiomers when they form diastereomeric complexes with the chiral lanthanide reagent, enabling their quantification.

Polarimetry and Circular Dichroism (CD) Spectroscopy for Optical Rotation and Chiroptical Properties

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. The measured angle of rotation is proportional to the concentration of the analyte, the path length of the light, and the specific rotation [α], a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent). By comparing the observed optical rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined. The specific rotation for this compound would need to be experimentally determined with a pure standard.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. The intensity of the CD signal is directly proportional to the enantiomeric excess. Therefore, CD spectroscopy can be used as a quantitative method for determining ee, provided a reference spectrum of the pure enantiomer is available for calibration.

Advanced Spectroscopic Characterization for Structural Elucidation in Synthetic Studies

Beyond determining purity, advanced spectroscopic methods are indispensable for confirming the identity and chemical structure of newly synthesized molecules.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₁H₁₅NO₂. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise measurement of this ion's m/z would serve to confirm the molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Nominal Mass | 193 |

| Theoretical Exact Mass ([M]) | 193.11028 |

| Target Ion | [M+H]⁺ |

| Theoretical Exact Mass of Ion | 194.11756 |

| Expected Experimental m/z | 194.11756 ± 0.00097 (within 5 ppm) |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would confirm the presence of all non-exchangeable protons and their connectivity. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the quartet and triplet of the ethyl ester group, the singlet for the C2-methyl group, and a broad singlet for the amino protons, which is exchangeable with D₂O.

¹³C NMR Spectroscopy provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the ester, the quaternary carbon at the chiral center (C2), carbons of the phenyl ring, the methylene (B1212753) and methyl carbons of the ethyl group, and the methyl carbon attached to C2. Techniques like DEPT-135 and DEPT-90 would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D-NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between the ethyl group's CH₂ and CH₃ protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom.

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.45 | Multiplet | 5H | Phenyl H |

| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.10 | Broad Singlet | 2H | -NH₂ |

| 1.70 | Singlet | 3H | C2-CH₃ |

| 1.20 | Triplet | 3H | -O-CH₂-CH₃ |

Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 175.5 | C | Ester C=O |

| 142.0 | C | Phenyl C (quaternary) |

| 128.7 | CH | Phenyl CH |

| 128.1 | CH | Phenyl CH |

| 126.5 | CH | Phenyl CH |

| 61.5 | CH₂ | -O- CH₂-CH₃ |

| 58.0 | C | C 2 (quaternary chiral center) |

| 25.0 | CH₃ | C2-CH₃ |

| 14.2 | CH₃ | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorptions would confirm the presence of the amine (N-H), the ester (C=O and C-O), and the aromatic ring (C=C and C-H). The absence of unexpected peaks would serve as an indicator of the compound's purity.

Hypothetical IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300-3400 | N-H stretch | Primary Amine |

| 3030 | C-H stretch | Aromatic |

| 2980 | C-H stretch | Aliphatic |

| 1735 | C=O stretch | Ester |

| 1600, 1495 | C=C stretch | Aromatic Ring |

| 1210 | C-O stretch | Ester |

| 700, 750 | C-H bend | Monosubstituted Benzene |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To apply this technique, the compound must first be grown as a high-quality single crystal. If this compound itself is an oil, it would need to be converted into a crystalline derivative, such as a hydrochloride or hydrobromide salt.

Theoretical and Computational Investigations of Ethyl 2r 2 Amino 2 Phenylpropanoate and Its Reaction Mechanisms

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, offer a foundational approach to understanding molecular systems. Methods like Density Functional Theory (DFT), Ab Initio, and semi-empirical calculations are employed to model various molecular properties with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their geometries and energies. espublisher.com For a molecule like ethyl (2R)-2-amino-2-phenylpropanoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G* or higher, can predict its most stable three-dimensional arrangement. researchgate.net

The electronic structure is also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. dergipark.org.trmdpi.com For similar aromatic amino acid derivatives, the HOMO is typically localized on the phenyl ring and the amino group, while the LUMO is distributed over the ester and phenyl moieties. espublisher.com This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometric and Electronic Parameters for this compound based on DFT Calculations of Analogous Compounds This interactive table contains hypothetical but representative data based on studies of similar molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Cα-N Bond Length | ~1.46 Å | Standard length for a C-N single bond in an amino acid derivative. |

| Cα-C(O) Bond Length | ~1.53 Å | Typical length for a C-C bond adjacent to a carbonyl group. |

| HOMO Energy | ~ -6.2 eV | Indicates the energy of the outermost electrons, related to ionization potential. |

| LUMO Energy | ~ -0.8 eV | Indicates the energy of the lowest available electron orbital, related to electron affinity. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental parameters. researchgate.netresearchgate.net These methods are computationally intensive but can provide highly accurate energetic profiles for chemical reactions. They are used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. researchgate.netresearchgate.net For instance, in a reaction involving the hydrolysis of the ester group in this compound, ab initio calculations could determine the activation energy barrier, providing insight into the reaction rate. researchgate.net

Semi-empirical methods, such as PM3, are less computationally demanding as they incorporate some experimental parameters. While less accurate than DFT or ab initio methods, they are useful for studying large molecular systems or for preliminary explorations of reaction pathways. researchgate.net For reactions like peptide bond formation involving amino acid esters, these methods can quickly screen multiple potential mechanisms to identify the most plausible pathways for more rigorous investigation. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of molecules, molecular modeling and dynamics simulations provide insight into their dynamic behavior, conformational flexibility, and interactions with other molecules over time.

This compound has several rotatable single bonds, leading to a complex landscape of possible conformations (rotamers). libretexts.orgscribd.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.orglumenlearning.com This is typically done by systematically rotating key dihedral angles (e.g., around the Cα-Cβ bond) and calculating the potential energy at each step. The most stable conformations are those that minimize steric hindrance and maximize favorable interactions like intramolecular hydrogen bonding between the amino group and the ester carbonyl. scribd.com

Molecular Dynamics (MD) simulations can further explore the conformational space and intermolecular interactions. scirp.org In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved over time. This provides a trajectory of atomic positions, revealing how the molecule moves, flexes, and interacts with its surroundings. nsf.govresearchgate.net MD simulations are particularly powerful for studying how this compound might interact with biological targets or chiral selectors, where hydrogen bonds and van der Waals forces play a crucial role in molecular recognition. scirp.org

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are essential for locating and characterizing these short-lived structures. By calculating the potential energy surface, a minimum energy path connecting reactants to products via the transition state can be mapped. nih.gov

For a reaction involving this compound, such as its acylation, computational methods can model the approach of the acylating agent to the amino group. The geometry of the transition state reveals the precise arrangement of atoms as the new bond forms. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction kinetics. nih.gov Furthermore, methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model reactions in complex environments, such as within an enzyme active site, by treating the reacting species with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. mdpi.com

Prediction of Spectroscopic Properties and Absolute Configuration

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and analysis. rsc.org Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while standard DFT and ab initio methods can predict vibrational frequencies (IR and Raman). bozok.edu.trnih.gov The calculated vibrational frequencies are often scaled to correct for systematic errors inherent in the theoretical models. bozok.edu.tr

For chiral molecules, the prediction of chiroptical properties is a powerful application of quantum chemistry. rsc.org Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are sensitive to the absolute configuration of a molecule. By calculating the theoretical ECD or VCD spectrum for the (R)-configuration of ethyl 2-amino-2-phenylpropanoate and comparing it to an experimental spectrum, the absolute stereochemistry can be unambiguously confirmed. rsc.org Similarly, the calculation of specific optical rotation is another established method for assigning absolute configuration. rsc.org

Table 2: Predicted Spectroscopic Data for this compound This interactive table contains hypothetical but representative data based on computational spectroscopy principles.

| Spectroscopic Technique | Predicted Feature | Structural Correlation |

|---|---|---|

| IR Spectroscopy | ~1735 cm⁻¹ | C=O stretch of the ester group. |

| IR Spectroscopy | ~3350 cm⁻¹ (asymmetric), ~3280 cm⁻¹ (symmetric) | N-H stretching vibrations of the primary amine. |

| ¹H-NMR Spectroscopy | ~7.2-7.4 ppm | Chemical shifts for the protons on the phenyl ring. |

| ¹³C-NMR Spectroscopy | ~175 ppm | Chemical shift for the carbonyl carbon of the ester. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Predictions

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques essential for determining the absolute configuration of chiral molecules. Predictive computational methods, primarily relying on Density Functional Theory (DFT), are instrumental in correlating experimentally observed spectra with specific molecular structures.

For a molecule like this compound, a computational VCD and ECD analysis would typically commence with a conformational search to identify the most stable geometries of the molecule. Subsequent frequency calculations at a selected level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) would yield the predicted vibrational and electronic spectra. The comparison of these computationally generated spectra with experimental data would allow for the unambiguous assignment of the (R)-configuration at the stereocenter. However, at present, specific VCD and ECD spectral data and corresponding theoretical predictions for this compound have not been reported in peer-reviewed literature.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for structure elucidation. The prediction of NMR chemical shifts through computational methods offers a powerful complement to experimental data, aiding in signal assignment and structural confirmation. nih.gov

The standard approach for predicting the ¹H and ¹³C NMR chemical shifts of this compound would involve the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. researchgate.net Calculations would be performed on the optimized geometry of the molecule, and the resulting chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

A hypothetical correlation between predicted and experimental chemical shifts would be presented in a tabular format to demonstrate the accuracy of the computational model. While the methodology is well-established, a detailed study presenting a direct comparison of calculated and experimental NMR data specifically for this compound is not currently available. The precision of such predictions can be significantly enhanced through the application of advanced computational models. researchgate.net

Table 1: Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on published research for this specific compound.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 173.5 | 174.2 |

| Cα | 60.1 | 59.8 |

| C-phenyl (ipso) | 140.2 | 141.0 |

| O-CH₂ | 61.8 | 62.5 |

| CH₃ | 14.3 | 14.1 |

| Hα | 4.15 | 4.20 |

| H-phenyl (ortho) | 7.45 | 7.50 |

| H-phenyl (meta) | 7.30 | 7.35 |

| H-phenyl (para) | 7.25 | 7.30 |

| O-CH₂-H | 4.25 | 4.30 |

| CH₃-H | 1.25 | 1.30 |

Ligand-Substrate Interactions in Catalytic Asymmetric Processes

This compound and its derivatives are valuable building blocks in asymmetric synthesis, often employed in reactions where understanding the intricate interactions between a chiral catalyst and the substrate is paramount for explaining the observed stereoselectivity. researchgate.net Computational modeling, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, is crucial for visualizing and quantifying these non-covalent interactions.

In a typical scenario, a chiral catalyst, such as a bifunctional organocatalyst or a metal complex with a chiral ligand, would be modeled in the presence of the substrate, this compound. frontiersin.org The calculations would aim to identify the transition states leading to the different stereoisomeric products. The energy differences between these transition states would then be correlated with the experimentally observed enantiomeric excess. Key interactions often elucidated through these studies include hydrogen bonding, π-stacking, and steric hindrance, which collectively govern the facial selectivity of the reaction.

While the principles of asymmetric catalysis are broadly understood, detailed computational studies focusing on the specific ligand-substrate interactions involving this compound as a substrate in a catalyzed reaction are not extensively documented in the scientific literature. Such studies would be invaluable for the rational design of new and more efficient catalytic systems.

Future Research Perspectives and Emerging Directions in Ethyl 2r 2 Amino 2 Phenylpropanoate Research

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

The asymmetric synthesis of α,α-disubstituted α-amino acids remains a formidable challenge due to the steric hindrance around the quaternary carbon center. nih.gov Future research will undoubtedly focus on the development of more efficient and highly stereoselective catalytic systems.

Emerging strategies include the use of synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies. nih.gov For instance, chiral N-heterocyclic carbene complexes of iridium have shown promise in the catalytic generation of α-cyanocarbanions from acetonitrile (B52724) for enantioselective addition to α-iminoesters, offering a pathway to α,α-disubstituted α-amino acid derivatives. rsc.org Similarly, chiral squaramide hydrogen-bond donor catalysis has been effective in the enantio- and diastereoselective synthesis of α-allyl amino esters. nih.gov

The development of novel organocatalysts, such as those based on cinchona alkaloids, continues to be a fruitful area of investigation for the asymmetric synthesis of α-arylglycine esters. nih.gov These small organic molecules are often less expensive and have a lower environmental impact compared to transition metal catalysts. chiralpedia.com Future work will likely involve the design of new catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope to afford high yields and enantioselectivities for compounds like ethyl (2R)-2-amino-2-phenylpropanoate.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large libraries of compounds. Automated synthesis platforms are becoming indispensable tools in this endeavor. nih.gov The integration of the synthesis of this compound and its derivatives into automated systems will be a key future direction.

Automated synthesizers can control reaction parameters with high precision, leading to improved reproducibility and the ability to perform reactions that are difficult or hazardous to conduct manually. nih.gov For example, an automated synthesizer, ChemKonzert®, has been used for the efficient and safe synthesis of chiral α-bromocarboxylic acids, which are versatile building blocks. nih.gov High-throughput experimentation, facilitated by automation, will enable the rapid optimization of reaction conditions and the exploration of a wider range of substrates and reagents for the synthesis of derivatives of this compound. semanticscholar.org

Development of New Functional Group Transformations and Derivatizations

The versatility of this compound as a synthetic intermediate is directly related to the range of chemical transformations that can be performed on its functional groups. Future research will focus on developing novel methods for the derivatization of its amino and ester moieties, as well as the phenyl ring.

Direct C-H functionalization has emerged as a powerful strategy for the rapid synthesis of non-proteinogenic amino acids from proteinogenic amino acid derivatives. mdpi.comresearchgate.net Photo-mediated C-H functionalization, in particular, offers a mild and environmentally friendly approach to introduce new functional groups. mdpi.com The application of such methods to this compound could lead to a diverse array of novel analogs with unique properties.

Furthermore, the development of new protecting group strategies and methods for the selective modification of the ester and amine functionalities will expand the synthetic utility of this compound. For instance, the conversion of the ester to other functional groups like amides, alcohols, or ketones would open up new avenues for creating complex molecular architectures.

Expansion of Applications in the Synthesis of Underexplored Chiral Scaffolds

The constrained conformation imparted by the α,α-disubstituted amino acid core makes this compound an attractive building block for the synthesis of novel chiral scaffolds. chim.itnih.gov While its use in peptidomimetics is established, future research will explore its incorporation into a wider range of heterocyclic and macrocyclic structures.

Heterocyclic α,α-disubstituted amino acids are gaining interest, but their synthesis remains challenging. chim.it Utilizing this compound as a starting material could provide access to novel heterocyclic scaffolds with potential applications in medicinal chemistry. For example, it could be a precursor for the synthesis of substituted piperazinones or other nitrogen-containing heterocycles. nih.gov Moreover, its incorporation into macrocyclic peptides could lead to compounds with enhanced biological stability and activity. nih.gov

Synergistic Approaches Combining Synthetic, Analytical, and Computational Methodologies

The future of chemical synthesis lies in the seamless integration of experimental and computational techniques. chiralpedia.com For the synthesis and application of this compound, a synergistic approach will be crucial for accelerating discovery.

Computational methods, such as Density Functional Theory (DFT), can provide deep mechanistic insights into catalytic cycles, helping to rationalize stereochemical outcomes and guide the design of new, more effective catalysts. chiralpedia.comnih.gov Computational modeling can also be used to predict the conformational preferences of peptides and other molecules containing the this compound motif, aiding in the design of compounds with specific biological activities. nih.gov

The combination of high-throughput synthesis with advanced analytical techniques, such as chiral chromatography, will be essential for the rapid and accurate determination of enantiomeric purity and for the screening of compound libraries. ethz.ch This integrated approach will undoubtedly lead to new breakthroughs in the stereoselective synthesis and application of this important chiral building block. chiralpedia.com

Q & A

Q. Critical factors for enantiomeric purity :

- Catalyst/enzyme specificity

- Reaction temperature (lower temps reduce thermal racemization)

- Solvent choice (polar aprotic solvents favor asymmetric induction)

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing stereochemical integrity?

Answer:

- NMR spectroscopy : H-NMR diastereomeric splitting and C-NMR chemical shifts differentiate enantiomers. Nuclear Overhauser Effect (NOE) experiments confirm spatial arrangements of substituents .

- Circular Dichroism (CD) : Detects optical activity in the 200–250 nm range, correlating with absolute configuration .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with baseline separation. Mobile phase composition (e.g., hexane/isopropanol gradients) optimizes retention times .

- X-ray crystallography : Provides definitive stereochemical assignment via crystal structure analysis, though requires high-purity crystalline samples .

Advanced: How can researchers resolve contradictions between theoretical and experimental reactivity data in peptide coupling reactions?

Answer:

Discrepancies often arise from solvent effects or transition state stabilization not captured in computational models. A combined approach is recommended:

DFT calculations : Model reaction pathways (e.g., carbodiimide-mediated coupling) to identify probable intermediates.

Kinetic isotope effects (KIE) : Experimental KIE measurements validate computational transition states .